molecular formula C10H14N4O3 B3000535 (2S,3R)-4-Methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxamide CAS No. 1807939-01-0

(2S,3R)-4-Methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxamide

Cat. No. B3000535
CAS RN: 1807939-01-0
M. Wt: 238.247
InChI Key: PLYVDTWCTLCLAI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-4-Methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as morpholine carboxamides and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Imaging of IRAK4 Enzyme in Neuroinflammation

Research by Wang et al. (2018) involved synthesizing a compound structurally related to (2S,3R)-4-Methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxamide. This compound was evaluated as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation scenarios, showcasing its application in diagnostic imaging and neuroinflammatory studies (Wang et al., 2018).

Metabolic Fate and Excretion in Drug Discovery

Monteagudo et al. (2007) used a derivative of the target compound in their drug-discovery program, employing 19F-nuclear magnetic resonance (NMR) spectroscopy. This study provided insights into the metabolic fate and excretion balance of their lead compounds, illustrating the utility of similar compounds in understanding drug metabolism (Monteagudo et al., 2007).

Anti-Cancer and Anti-Inflammatory Properties

Rahmouni et al. (2016) synthesized derivatives of pyrazolopyrimidines, which are structurally similar to the compound . Their studies focused on evaluating these derivatives as potential anticancer and anti-5-lipoxygenase agents, indicating the potential of similar compounds in developing treatments for cancer and inflammation (Rahmouni et al., 2016).

Pharmacokinetics in Drug Development

Kamimura et al. (2017) researched a related compound, focusing on its pharmacokinetics and metabolism using humanized chimeric mice and semi-physiological pharmacokinetic modeling. This study underscores the relevance of such compounds in predicting human drug disposition and metabolism in preclinical drug development (Kamimura et al., 2017).

Antimicrobial Activity

Aytemir et al. (2003) synthesized pyran-2-carboxamide derivatives and evaluated their antimicrobial activities. The structural similarity of these compounds to the target molecule suggests potential applications in developing new antimicrobial agents (Aytemir et al., 2003).

properties

IUPAC Name

(2S,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-13-4-6(3-12-13)8-9(10(11)16)17-5-7(15)14(8)2/h3-4,8-9H,5H2,1-2H3,(H2,11,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVDTWCTLCLAI-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(OCC(=O)N2C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](OCC(=O)N2C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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